N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.2683 . Another compound, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea”, also known as DMTU, is a synthetic compound that has been widely used in scientific research.
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be represented by the InChI code: 1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of similar compounds, such as N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, has been achieved through condensation reactions, demonstrating the versatility of benzothiazole derivatives in organic synthesis (عبدالله محمد عسيري, سلمان أحمد خان, 2010).
- Studies on the synthesis of N-substituted 6,7-dimethoxy-1,2-benzothiazin(4H)-3-one 1,1-dioxides highlight the chemical transformations possible with dimethoxyphenyl compounds, contributing to the field of heterocyclic chemistry (P. Catsoulacos, 1971).
Potential Biological Activities
- Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with 2-(3,4-dimethoxyphenyl) substituents, has shown potent cytotoxic activity against various cancer cell lines, indicating the therapeutic potential of benzothiazole derivatives (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).
- Antitumor properties have been identified in 2-phenylbenzothiazoles, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, highlighting the significance of structural modifications in enhancing biological activities (Catriona G Mortimer, G. Wells, Jean-Philippe Crochard, E. Stone, T. Bradshaw, M. Stevens, A. Westwell, 2006).
Mechanism of Action
Target of Action
Similar benzothiazole-based compounds have been reported to exhibit anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.
Mode of Action
The exact mode of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine tuberculosis . This suggests that the compound might interact with its targets, leading to the inhibition of the bacteria’s growth.
Biochemical Pathways
Given the potential anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might affect the pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
The molecular and cellular effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine Based on the potential anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might lead to the inhibition of M. tuberculosis growth at the molecular and cellular level.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-20-14-8-7-12(11-15(14)21-2)9-10-18-17-19-13-5-3-4-6-16(13)22-17/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUONRDCOPVUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine |
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